2-Bromo-4,6-difluoroaniline hydrobromide

Catalog No.
S715635
CAS No.
101471-20-9
M.F
C6H5Br2F2N
M. Wt
288.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,6-difluoroaniline hydrobromide

CAS Number

101471-20-9

Product Name

2-Bromo-4,6-difluoroaniline hydrobromide

IUPAC Name

2-bromo-4,6-difluoroaniline;hydrobromide

Molecular Formula

C6H5Br2F2N

Molecular Weight

288.92 g/mol

InChI

InChI=1S/C6H4BrF2N.BrH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2H,10H2;1H

InChI Key

OYZFQVSHRSBJIJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)Br)F.Br

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)F.Br

Use as a Building Block in Chemical Synthesis

Field: Chemical Synthesis

Application: 2-Bromo-4,6-difluoroaniline is used as a building block in chemical synthesis . It’s a fluorinated building block, which means it contains fluorine atoms that can participate in various chemical reactions.

Method of Application: The specific method of application would depend on the particular synthesis pathway being used. Generally, this compound would be used in a reaction where its bromine atom acts as a leaving group, allowing another atom or group to attach to the carbon atom.

Results: The results of using this compound in synthesis would vary widely depending on the specific reactions and conditions.

Use in the Synthesis of Azo-Dyes and Macromolecules

Field: Material Science

Application: This compound is used as a synthesis intermediate for azo-dyes and macromolecules in applications of solar cells, OLEDs, organic semiconductors, self-assemble molecular architectures, and drug release .

2-Bromo-4,6-difluoroaniline hydrobromide is a chemical compound with the molecular formula C₆H₅Br₂F₂N and a molecular weight of approximately 288.92 g/mol. It is classified as a halogenated aniline derivative, notable for its two fluorine substituents and a bromine atom on the aromatic ring, which significantly influence its chemical properties and reactivity. The compound appears as a white to off-white solid and is soluble in water due to the presence of the hydrobromide salt form, which enhances its solubility characteristics .

The reactivity of 2-bromo-4,6-difluoroaniline hydrobromide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
  • Electrophilic Aromatic Substitution: The fluorine atoms can direct further electrophilic substitutions at the ortho and para positions relative to themselves.
  • Reduction Reactions: The aniline group can be reduced to form various amines depending on the reaction conditions .

While specific biological activity data for 2-bromo-4,6-difluoroaniline hydrobromide is limited, compounds with similar structures often exhibit significant biological properties. For instance, fluorinated anilines are known for their antimicrobial and anticancer activities. The presence of halogens can enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Several methods exist for synthesizing 2-bromo-4,6-difluoroaniline hydrobromide:

  • Nitration followed by Reduction: Starting from an appropriate aniline derivative, nitration can introduce nitro groups that are subsequently reduced to amino groups.
  • Halogenation: Direct bromination and fluorination of the corresponding aniline can yield the desired product.
  • Hydrobromic Acid Treatment: Reacting 2-bromo-4,6-difluoroaniline with hydrobromic acid can produce the hydrobromide salt form .

2-Bromo-4,6-difluoroaniline hydrobromide serves various applications in organic chemistry:

  • Building Block in Synthesis: It is used as a versatile intermediate for synthesizing more complex fluorinated compounds.
  • Pharmaceutical Development: Its derivatives may have potential uses in drug development due to their biological activity.
  • Material Science: The compound may also find applications in developing new materials with specific electronic or optical properties .

Several compounds share structural similarities with 2-bromo-4,6-difluoroaniline hydrobromide. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-BromoanilineC₆H₆BrNLacks fluorine substituents; simpler structure
4-FluoroanilineC₆H₆FNContains one fluorine; no bromine
2,4-DifluoroanilineC₆H₄F₂NTwo fluorines but no bromine
3-Bromo-4-fluoroanilineC₆H₄BrFDifferent positioning of halogens

The unique combination of two fluorine atoms and one bromine atom in the para and ortho positions respectively gives 2-bromo-4,6-difluoroaniline hydrobromide distinct chemical reactivity and potential biological activity compared to other anilines .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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